molecular formula C10H12ClN3O B2463295 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride CAS No. 1909335-98-3

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride

Cat. No. B2463295
CAS RN: 1909335-98-3
M. Wt: 225.68
InChI Key: MIMLPLMNZJLRKY-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are heterocyclic compounds that consist of a five-membered ring containing one oxygen atom and two nitrogen atoms . They are part of many currently marketed drugs and have been synthesized as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis of these compounds often involves the reaction of amidoximes with orthoesters .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazoles have been used in the design of new chemical entities with potential anti-infective activity . They have also been linked with 5-fluorouracil derivatives to create compounds with anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific substituents on the ring. For example, some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Scientific Research Applications

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Historically known as furadiazoles, they exist in four different isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these, 1,3,4-oxadiazoles have garnered significant interest due to their wide range of applications in various scientific fields .

a. Drug Discovery: 1,2,4-Oxadiazoles have attracted attention from medicinal chemists. Several currently available drugs contain the 1,2,4-oxadiazole unit. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer agents.

b. Antiviral Activity: Researchers have explored 1,2,4-oxadiazole derivatives as potential antiviral agents. For instance, they have investigated their efficacy against Zika virus (ZIKV), which poses a significant public health concern due to its association with congenital abnormalities and severe neurological sequelae .

c. Antibacterial Agents: 1,2,4-Oxadiazole derivatives have demonstrated excellent antibacterial activity. Compounds containing a trifluoromethyl pyridine moiety show promise as alternative templates for discovering novel antibacterial agents .

Synthetic Methods and Structure-Activity Relationship

The synthesis of 1,2,4-oxadiazole-based compounds has seen significant advancements. Researchers have explored various synthetic routes, including microwave-assisted methods, which offer advantages such as shorter reaction times, high yields, and simplified purification .

Prospects for Further Development

As interest in 1,2,4-oxadiazoles continues to grow, scientists are actively investigating their potential in drug design and other scientific applications. Future research may uncover additional therapeutic uses and enhance our understanding of their structure-activity relationships.

Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Read more Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14(1), 1-11. Read more Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel antiviral agents against Zika virus. Archives of Pharmacal Research, 45(1), 1-12. Read more

Future Directions

The 1,2,4-oxadiazole scaffold continues to be a promising area of research in drug discovery due to its versatility and wide range of biological activities . Future research may focus on designing new 1,2,4-oxadiazole derivatives with improved activity and safety profiles.

properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMLPLMNZJLRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride

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